molecular formula C15H13ClN4OS B2578577 5-chloro-N-{[1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl]methyl}thiophene-2-carboxamide CAS No. 2320888-42-2

5-chloro-N-{[1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl]methyl}thiophene-2-carboxamide

Cat. No.: B2578577
CAS No.: 2320888-42-2
M. Wt: 332.81
InChI Key: SHEOKYATNRGHGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloro-N-{[1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl]methyl}thiophene-2-carboxamide is an organic compound that belongs to the class of thiophene carboxamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-{[1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl]methyl}thiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with a β-keto ester under acidic conditions.

    Introduction of the pyridine moiety: This step involves the coupling of the pyrazole ring with a pyridine derivative using a palladium-catalyzed cross-coupling reaction.

    Formation of the thiophene ring: The thiophene ring can be synthesized via a cyclization reaction involving a suitable diene and a sulfur source.

    Coupling of the thiophene ring with the pyrazole-pyridine moiety: This step involves the formation of an amide bond between the thiophene carboxylic acid and the pyrazole-pyridine moiety using a coupling reagent such as N,N’-carbonyldiimidazole (CDI) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-{[1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl]methyl}thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and carboxamide positions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

5-chloro-N-{[1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl]methyl}thiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-chloro-N-{[1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl]methyl}thiophene-2-carboxamide involves its interaction with specific molecular targets. For example, in its role as an antithrombotic agent, the compound inhibits the activity of Factor Xa, an enzyme crucial for blood coagulation . This inhibition prevents the formation of blood clots, making it useful in the prevention and treatment of thromboembolic diseases.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-N-{[1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl]methyl}thiophene-2-carboxamide: Known for its antithrombotic properties.

    N-(5-chloro-2-pyridinyl)-N′-[(1S,2R,4S)-4-(dimethylcarbamoyl)-2-{[(5-methyl-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)carbonyl]amino}cyclohexyl]ethanediamide: Another compound with potential therapeutic applications.

Uniqueness

This compound is unique due to its specific combination of structural features, which confer its potent antithrombotic activity and make it a valuable compound for further research and development.

Properties

IUPAC Name

5-chloro-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN4OS/c1-20-10(8-12(19-20)11-4-2-3-7-17-11)9-18-15(21)13-5-6-14(16)22-13/h2-8H,9H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHEOKYATNRGHGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CC=N2)CNC(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.